1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Beschreibung

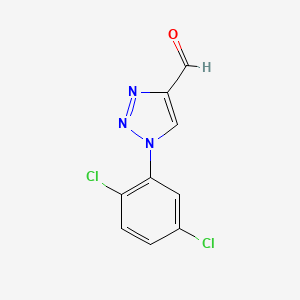

1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a formyl (aldehyde) functional group. The aldehyde group enhances reactivity, making this compound a candidate for further derivatization in synthetic chemistry or medicinal applications.

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGMWWGNZNNIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195059 | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325724-93-3 | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325724-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biologische Aktivität

1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. With a molecular formula of C9H5Cl2N3O and a molecular weight of 242.06 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H5Cl2N3O |

| Molecular Weight | 242.06 g/mol |

| CAS Number | 1325724-93-3 |

| Purity | Typically 95% |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds with a similar structure to this compound demonstrate efficacy against various pathogens. The minimum inhibitory concentration (MIC) values for related triazole compounds often fall within low micromolar ranges, indicating potent activity against bacteria and fungi .

Anticancer Activity

Triazoles are recognized for their anticancer properties. The structural features of this compound suggest it may interact with key biological targets involved in cancer progression. For example, studies have reported that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines with IC50 values often below 20 µM . The mechanism typically involves the modulation of enzyme activities and receptor interactions.

The biological activity of this compound may be attributed to its ability to form non-covalent interactions such as hydrogen bonds and Van der Waals forces with target proteins. This interaction can lead to the inhibition of specific pathways essential for microbial growth or cancer cell survival .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various triazole derivatives, a compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones and low MIC values (0.22 - 0.25 µg/mL), showcasing its potential as an antimicrobial agent .

Anticancer Screening

Another investigation focused on the anticancer properties of triazole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 7.2 µM to 31.3 µM against various cancer cell lines including MDA-MB-231 and HepG2. These findings suggest that this class of compounds could serve as promising candidates for further development in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Phenyl Substitution: The 2,5-dichloro pattern in the target compound contrasts with the 2,4-dichloro groups in etaconazole and propiconazole. The 3-chloro substitution in the pyrazole-based compound () demonstrates variability in electronic effects, as meta-substitution influences resonance and inductive properties differently .

Heterocyclic Core :

- 1,2,3-Triazole (target compound) vs. 1,2,4-Triazole (etaconazole/propiconazole): The 1,2,3-triazole’s tautomerism and dipole moment differ from 1,2,4-triazoles, affecting solubility and molecular interactions.

- Pyrazole (): The pyrazole core lacks the triazole’s additional nitrogen, reducing electron deficiency and altering aromaticity, which may influence reactivity and stability .

Functional Groups :

- The aldehyde group in the target compound and the pyrazole analog () provides a reactive site for nucleophilic additions or Schiff base formation, distinguishing them from etaconazole and propiconazole, which feature dioxolane rings for enhanced lipophilicity .

Implications of Structural Differences

- Reactivity : The aldehyde group in the target compound offers synthetic versatility absent in etaconazole and propiconazole, which are stabilized by dioxolane rings.

- Electronic Effects : The 2,5-dichlorophenyl group may confer distinct electronic properties compared to 2,4-dichloro analogs, influencing redox behavior or intermolecular interactions.

- Biological Activity: While etaconazole and propiconazole are validated fungicides, the target compound’s bioactivity remains uncharacterized in the provided evidence.

Methodological Considerations

Structural analyses of such compounds often employ crystallographic tools like SHELX and WinGX (), which are critical for resolving substitution patterns and conformational details. However, the provided evidence lacks experimental data (e.g., XRD, NMR) for direct property comparisons .

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

- 2,5-dichlorophenyl azide (prepared from 2,5-dichloroaniline via diazotization and azide substitution)

- Propargyl aldehyde (or a protected aldehyde alkyne derivative)

-

- Catalyst: Cu(I) salts, commonly generated in situ from CuSO₄ and sodium ascorbate

- Solvent: Mixture of water and tert-butanol or other protonic solvents

- Temperature: Mild heating around 60–70°C to optimize reaction rate and minimize side reactions

- Stoichiometry: Equimolar amounts of azide and alkyne to maximize yield

-

- The azide and alkyne undergo cycloaddition catalyzed by Cu(I), yielding the 1,4-disubstituted 1,2,3-triazole ring selectively.

- The aldehyde group is either introduced via the alkyne precursor or preserved if already present.

-

- Formation of this compound with high regioselectivity and moderate to good yields (typically >50%).

Optimization and Industrial Considerations

- Yield and Purity: Industrial methods optimize reaction parameters to achieve yields exceeding 59.5% and product purity greater than 99.5% by employing protonic solvents for workup and refining procedures.

- Scalability: Continuous flow reactors and controlled temperature profiles enhance scalability and reproducibility.

- Waste Minimization: Process optimization includes minimizing solvent use and by-product formation.

Characterization and Validation

-

- ¹H NMR: Aldehyde proton appears as a singlet near δ 10.0 ppm.

- ¹³C NMR: Aldehyde carbon resonates around δ 190–195 ppm.

- IR Spectroscopy: Strong C=O stretch near 1690–1700 cm⁻¹; characteristic triazole ring vibrations around 1530 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with C9H5Cl2N3O (m/z ~272).

-

- Single-crystal X-ray diffraction confirms planar triazole ring and orthogonal orientation of the dichlorophenyl substituent.

- Intermolecular interactions such as weak C–H···O hydrogen bonds and π–π stacking stabilize crystal packing.

Comparative Table of Preparation Routes for Related Triazole-4-Carbaldehydes

| Step | Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | CuAAC with 2,5-dichlorophenyl azide and propargyl aldehyde | 2,5-Dichlorophenyl azide, propargyl aldehyde | CuSO₄/Na ascorbate, H₂O/t-BuOH, 60–70°C | ~60 | Direct formation of triazole-aldehyde |

| 2 | Post-cycloaddition oxidation | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-methanol | MnO₂ or Dess–Martin periodinane, DCM | 50–70 | Alternative if aldehyde not in alkyne |

| 3 | Vilsmeier-Haack formylation | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole | POCl₃/DMF, 0–25°C | 40–60 | Formylation on triazole ring |

Research Findings and Notes

- Electron-withdrawing chlorine substituents at the 2,5-positions influence the electronic properties of the triazole ring, potentially affecting reaction kinetics and stability.

- Reaction temperature and copper catalyst loading critically affect the regioselectivity and yield of the CuAAC step.

- The aldehyde group’s presence allows further functionalization, such as Schiff base formation or oxidation to carboxylic acids, expanding the compound's utility.

- Proper storage under inert atmosphere at low temperature (–20°C) in anhydrous solvents is recommended to prevent decomposition or rearrangement.

Q & A

Q. What are the standard synthetic routes for 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via:

- Condensation reactions : Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration .

- Multicomponent Hantzsch reactions : One-pot reactions involving triazole carbaldehydes, ethyl acetoacetate, and ammonium acetate at 80°C in ethanol, yielding dihydropyridine intermediates with ~85% efficiency after crystallization .

- Vilsmeier-Haack reactions : Chlorination and formylation of pyrazolone precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .

Comparative Synthetic Yields :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Condensation | ~70% | Ethanol, glacial acetic acid | |

| Hantzsch one-pot | 85% | 80°C, 2 hours | |

| Vilsmeier-Haack | ~65% | POCl₃, DMF |

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and regiochemistry (e.g., δ ~9.5 ppm for aldehyde protons) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]+ at m/z 318.0385) .

- X-ray crystallography : SHELX and WinGX suites for resolving crystal structures, with anisotropic displacement parameters refined using SHELXL .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Software tools : Use SHELXL for high-resolution data refinement, checking for twinning or disorder via the Rint value .

- Validation metrics : Cross-check with WinGX’s PARST and PLATON for geometric outliers or missed symmetry .

- Case example : For ambiguous electron density, iterative refinement with restrained bond lengths and angles is recommended .

Q. What experimental strategies optimize synthesis yields for triazole carbaldehydes?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack reactions .

- Catalyst screening : Acidic conditions (e.g., acetic acid) improve condensation efficiency by stabilizing intermediates .

- Temperature control : Maintaining 80°C in Hantzsch reactions prevents side-product formation .

Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?

- In vitro assays :

- Antimicrobial testing : Agar diffusion assays against E. coli or S. aureus with MIC (Minimum Inhibitory Concentration) determination .

- Antioxidant activity : DPPH radical scavenging assays to quantify IC50 values .

- In silico studies : Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Q. How are conflicting spectral data (e.g., NMR vs. MS) addressed during characterization?

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- HRMS calibration : Ensure instrument calibration with internal standards (e.g., sodium trifluoroacetate) .

- Isotopic pattern analysis : Confirm molecular formulas via isotopic abundance matching in MS data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.